molecular formula C19H29NO4 B8105222 Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoate

Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoate

Cat. No.: B8105222
M. Wt: 335.4 g/mol
InChI Key: KAXQFWXYNGSLPE-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of the Boc group makes it a valuable intermediate in various chemical reactions due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane.

    Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

    Coupling Reaction: The protected amino acid is then coupled with 4-(tert-butyl)phenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoate undergoes various types of chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using reagents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.

    Oxidation: Potassium permanganate in aqueous solution.

    Substitution: Sodium methoxide in methanol.

Major Products

    Hydrolysis: Removal of the Boc group yields the free amine.

    Oxidation: Oxidation of the phenyl ring can produce carboxylic acids or quinones.

    Substitution: Substitution at the ester group can yield various esters or amides.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoate involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthetic procedures. It can be selectively removed under mild acidic conditions, allowing for the subsequent functionalization of the amino group. The compound’s stability and ease of removal make it a valuable tool in multi-step synthesis .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: Similar structure but lacks the tert-butyl group on the phenyl ring.

    Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methylphenyl)propanoate: Similar structure with a methyl group instead of a tert-butyl group on the phenyl ring.

Uniqueness

Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoate is unique due to the presence of both the Boc protecting group and the tert-butyl group on the phenyl ring. This combination provides enhanced stability and reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-(4-tert-butylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO4/c1-18(2,3)14-10-8-13(9-11-14)12-15(16(21)23-7)20-17(22)24-19(4,5)6/h8-11,15H,12H2,1-7H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXQFWXYNGSLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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